molecular formula C11H8Cl2N2OS B2683683 4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 796084-51-0

4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde

Cat. No.: B2683683
CAS No.: 796084-51-0
M. Wt: 287.16
InChI Key: JQCXEPZWQOHXGK-UHFFFAOYSA-N
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Description

4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H8Cl2N2OS and its molecular weight is 287.16. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformation

  • Ring transformations of thiadiazole derivatives have been explored, showcasing the potential of such compounds in the synthesis of triazole-thiocarboxamides and triazole-4-thiohydrazides (L'abbé et al., 1991).
  • Studies have reported the synthesis of formazans from Mannich bases of thiadiazole derivatives, emphasizing their utility as intermediates for creating antimicrobial agents (Sah et al., 2014).

Structural Analysis and Properties

  • Research on the crystal structure of pyrazole derivatives has provided insights into the molecular arrangement and potential chemical properties of such compounds (Xu & Shi, 2011).
  • Studies have also explored the synthesis and characterization of thiazoles, highlighting their structural features and potential applications in various fields (Amer et al., 2011).

Potential Applications

  • Several studies have focused on the antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of pyrazole-based heterocycles, indicating potential pharmaceutical applications (Abdel-Wahab et al., 2012).
  • The synthesis of imidazo[4,5-b]pyridines from aminoimidazolecarbaldehydes has been investigated, suggesting the versatility of these compounds in creating novel derivatives for varied uses (Perandones & Soto, 1997).

Properties

IUPAC Name

4-chloro-2-(3-chloro-4-methylanilino)-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-6-2-3-7(4-8(6)12)14-11-15-10(13)9(5-16)17-11/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCXEPZWQOHXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C(S2)C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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